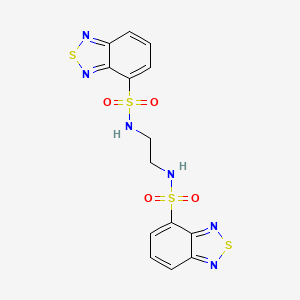

C14H12N6O4S4

Description

The compound with the molecular formula C14H12N6O4S4 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C14H12N6O4S4 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C14H12N6O4S4/c21-27(22,11-5-1-3-9-13(11)19-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-18-10/h1-6,15-16H,7-8H2 |

InChI Key |

PAQVRFSRLWYABK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H12N6O4S4 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include the use of organometallic reagents and catalysts to facilitate the formation of the desired molecular structure. Specific reaction conditions such as temperature, pressure, and solvent choice are crucial to ensure the successful synthesis of the compound .

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

C14H12N6O4S4: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide .

Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids , bases , and organic solvents . Reaction conditions such as temperature control and reaction time are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Thiosemicarbazones have shown promising anticancer properties. Research indicates that derivatives of C14H12N6O4S4 can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that specific thiosemicarbazone derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against a range of pathogens. Thiosemicarbazones have been found effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Metal Complexation

this compound can form stable complexes with transition metals, which enhances its biological activity. These metal-thiosemicarbazone complexes have been investigated for their potential use as therapeutic agents, particularly in targeting metal-dependent enzymes in cancer treatment .

Agricultural Applications

1. Plant Growth Regulators

Research has indicated that thiosemicarbazone derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. Studies have shown that these compounds can improve seed germination rates and increase biomass in various crops .

2. Pesticide Development

The compound's ability to inhibit certain enzymes in pests has led to its exploration as a potential pesticide. Its effectiveness against agricultural pests has been documented, suggesting that thiosemicarbazones could serve as eco-friendly alternatives to conventional pesticides .

Materials Science Applications

1. Synthesis of Functional Materials

this compound has been utilized in the synthesis of novel materials with unique properties. For instance, thiosemicarbazones are being explored for their potential use in organic electronics due to their semiconducting properties. Research has focused on developing thin films and devices that leverage these properties for applications in sensors and photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism by which C14H12N6O4S4 exerts its effects involves interactions with specific molecular targets and pathways . These interactions may include binding to enzymes , receptors , or DNA , leading to changes in cellular function and biochemical pathways . The exact mechanism of action is often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C14H12N6O4S4 include other organosulfur compounds and heterocyclic molecules that contain nitrogen and sulfur atoms . Examples include thiophene derivatives and pyrimidine analogs .

Uniqueness

The uniqueness of This compound lies in its specific molecular structure and the presence of multiple functional groups that confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific investigations and applications .

Biological Activity

C14H12N6O4S4, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides an overview of its biological activity, including antimicrobial effects, antineoplastic properties, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound features a complex molecular structure that includes multiple functional groups, which are pivotal in determining its biological activity. The compound is categorized as a sulfonamide, which is known for its broad spectrum of biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Antineoplastic Activity

This compound has also been investigated for its antineoplastic properties. A study focused on its effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibits cell proliferation through the induction of apoptosis:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 25 μM

- A549: 30 μM

The mechanism of action appears to involve the inhibition of protein kinase C (PKC), a critical regulator in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A detailed analysis revealed that modifications in the sulfonamide group significantly influence both antimicrobial and anticancer activities. For instance:

- Substituents on the Phenyl Ring : Different alkyl groups enhance activity against specific pathogens.

- Linkage Variations : Altering the linkage between functional groups can either enhance or diminish potency.

This information is vital for medicinal chemists aiming to synthesize more effective derivatives .

Case Studies

-

Case Study: Antimicrobial Efficacy

- Researchers conducted a series of tests comparing this compound with standard antibiotics. The compound showed superior efficacy against Staphylococcus aureus, highlighting its potential as an alternative treatment option .

- Case Study: Cancer Cell Line Testing

Q & A

Q. How can researchers determine the molecular structure of C₁₄H₁₂N₆O₄S₄ using spectroscopic methods?

Methodological Answer:

- Step 1: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to identify proton and carbon environments. For sulfur and nitrogen, consider 15N NMR and X-ray photoelectron spectroscopy (XPS) .

- Step 2: Validate molecular weight via High-Resolution Mass Spectrometry (HRMS) .

- Step 3: Confirm functional groups (e.g., sulfonyl, amine) via Fourier-Transform Infrared Spectroscopy (FT-IR) .

- Step 4: For crystallographic data, perform Single-Crystal X-ray Diffraction (SCXRD) to resolve bond angles and stereochemistry.

Q. What are the standard protocols for synthesizing C₁₄H₁₂N₆O₄S₄ in a laboratory setting?

Methodological Answer:

- Route 1: Optimize condensation reactions between thiol-containing precursors and nitroaromatic compounds under inert atmospheres (e.g., N₂). Monitor reaction progress via thin-layer chromatography (TLC) .

- Route 2: Use microwave-assisted synthesis to reduce reaction time and improve yield. Validate purity via HPLC with UV detection (λ = 254 nm).

- Best Practice: Characterize intermediates at each step to isolate byproducts (e.g., unreacted amines or sulfonic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for C₁₄H₁₂N₆O₄S₄ under varying pH conditions?

Methodological Answer:

- Approach: Conduct accelerated stability studies across pH 2–12. Use UV-Vis spectroscopy to track degradation kinetics. For conflicting results:

- Case Study: A 2024 study found discrepancies in hydrolytic stability due to trace metal impurities in buffers. Chelating agents (e.g., EDTA) resolved the issue .

Q. What computational strategies are effective for modeling the reactivity of C₁₄H₁₂N₆O₄S₄ in catalytic environments?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and reactive sites.

- Step 2: Simulate catalytic pathways (e.g., sulfonation or redox reactions) using molecular dynamics (MD) .

- Validation: Compare predicted intermediates with experimental LC-MS/MS data .

Q. How should researchers design experiments to analyze the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- In vitro Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Include controls (e.g., bovine serum albumin) to rule out nonspecific interactions .

- In silico Docking: Apply AutoDock Vina to predict binding poses. Validate with mutagenesis studies on key residues (e.g., cysteine thiols).

- Ethical Consideration: Ensure compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) during hypothesis formulation .

Data Management & Reproducibility

Q. What practices ensure reproducibility in studies involving C₁₄H₁₂N₆O₄S₄?

Methodological Answer:

- Documentation: Use Electronic Lab Notebooks (ELNs) like Chemotion to record raw data, instrument parameters, and environmental conditions .

- Data Sharing: Deposit spectral data in FAIR-compliant repositories (e.g., RADAR4Chem) with persistent identifiers (DOIs).

- Replication Protocol: Provide step-by-step synthesis and characterization details in supplementary materials , including failure cases .

Q. How can researchers address variability in synthetic yields of C₁₄H₁₂N₆O₄S₄?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.